3-(4-Fluoronaphthalen-1-yl)propanoic acid
Description
Chemical Identity and Nomenclature
This compound exists as a well-characterized organic compound with the molecular formula C13H11FO2 and a molecular weight of 218.22 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 2059956-15-7, providing a unique identifier for databases and commercial applications. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its structural composition of a naphthalene ring system substituted with fluorine at the 4-position and connected through a three-carbon chain to a carboxylic acid functional group.
The structural representation follows the Simplified Molecular Input Line Entry System notation as c1ccc2c(c1)c(ccc2F)CCC(=O)O, which delineates the connectivity between the naphthalene core, fluorine substituent, and propanoic acid moiety. The International Chemical Identifier provides additional structural specificity through the designation InChI=1S/C13H11FO2/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h1-5,7H,6,8H2,(H,15,16), confirming the precise atomic arrangement and connectivity patterns within the molecule. This systematic nomenclature enables unambiguous identification across diverse chemical databases and research applications.
Commercial suppliers recognize this compound under various catalog designations, with major chemical vendors maintaining consistent identification protocols. The compound exists in powder form under standard laboratory conditions, facilitating handling and storage procedures for research applications. Quality specifications typically require purity levels ranging from 95 to 97 percent, ensuring suitability for demanding synthetic and analytical applications.
Historical Context and Development
The development of fluorinated naphthalene derivatives represents a significant advancement in synthetic organic chemistry, with systematic exploration of these compounds emerging from broader investigations into aromatic fluorination methodologies. Research into naphthalene fluorination techniques has established foundation protocols for introducing fluorine substituents into polycyclic aromatic systems, with studies demonstrating high regioselectivity for specific positional isomers. The selective fluorination of naphthalene to produce 1-fluoronaphthalene using specialized fluorinating reagents such as 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) has provided mechanistic insights that inform the synthesis of more complex fluorinated naphthalene derivatives.
Historical patent literature documents systematic approaches to naphthalene functionalization through Friedel-Crafts acylation reactions, establishing fundamental procedures for introducing carbonyl-containing substituents onto naphthalene ring systems. These methodological developments created the synthetic foundation necessary for preparing compounds like this compound through multi-step synthetic sequences. The evolution of fluorination chemistry has particularly benefited from advances in regioselective fluorinating agents and improved understanding of electronic effects governing substitution patterns in polycyclic aromatic compounds.
Contemporary synthetic chemistry has built upon these historical foundations to develop streamlined protocols for accessing fluorinated naphthalene derivatives with diverse functional group patterns. The emergence of specialized chemical suppliers offering this compound as a commercial product reflects the maturation of synthetic methodologies and growing demand for fluorinated building blocks in pharmaceutical and materials research. Modern storage and handling protocols have evolved to accommodate the specific requirements of fluorinated aromatic compounds, including temperature-controlled storage conditions and inert atmosphere protocols.
Significance in Organic Chemistry Research
This compound occupies a strategic position within contemporary organic chemistry research due to its unique combination of structural features that enable diverse synthetic transformations and applications. The compound serves as an important synthetic intermediate for accessing more complex molecular architectures, particularly in pharmaceutical chemistry where fluorinated aromatic systems provide enhanced metabolic stability and improved pharmacokinetic properties. Research into fluorinated naphthalene derivatives has demonstrated their utility in developing compounds with tailored biological activities and improved drug-like characteristics.
The carboxylic acid functionality within this compound provides multiple reaction pathways for further synthetic elaboration, including esterification, amidation, and coupling reactions that enable incorporation into larger molecular frameworks. The propanoic acid chain length offers optimal spacing between the naphthalene aromatic system and the carboxyl group, providing conformational flexibility while maintaining electronic communication between these functional elements. This structural arrangement has proven particularly valuable in medicinal chemistry applications where precise spatial relationships between pharmacophoric elements determine biological activity.
Material science applications have recognized the value of fluorinated naphthalene derivatives in developing advanced organic electronic materials, where the electron-withdrawing fluorine substituent modulates electronic properties and enhances device performance characteristics. Research into core-fluorinated naphthalene diimides has demonstrated how strategic fluorine placement influences molecular organization and charge transport properties in organic field-effect transistors. These findings establish broader context for understanding how compounds like this compound might contribute to materials applications through their unique electronic and structural properties.
Position in Fluorinated Naphthalene Derivative Family
Within the extensive family of fluorinated naphthalene derivatives, this compound represents a specific structural class characterized by the combination of 4-position fluorine substitution and aliphatic carboxylic acid functionality. This positioning distinguishes the compound from other fluorinated naphthalene derivatives such as naphthalene diimides, which incorporate electron-accepting imide groups rather than carboxylic acid functionalities. The 4-fluoronaphthalene substitution pattern provides distinct electronic properties compared to other positional isomers, influencing both chemical reactivity and physical properties.
The structural relationship between this compound and related compounds such as (3R)-3-amino-3-(4-fluoronaphthalen-1-yl)propanoic acid illustrates the versatility of the 4-fluoronaphthalene scaffold for supporting diverse functional group modifications. These structural analogs demonstrate how the naphthalene-fluorine core can accommodate various substituent patterns while maintaining fundamental molecular recognition properties. The amino acid derivative represents a bioisosteric variant that maintains similar aromatic character while introducing additional hydrogen bonding capabilities through the amino functionality.
Comparative analysis with other fluorinated aromatic carboxylic acids reveals the unique properties conferred by the extended naphthalene π-system compared to simpler fluorinated aromatic systems. The enhanced aromatic character and increased molecular volume of the naphthalene system provide distinct advantages in applications requiring specific molecular recognition or electronic properties. Research into fluorinated naphthalene-containing polymers has demonstrated how these structural motifs contribute to enhanced electron transport properties and improved material performance characteristics.
| Physical Property | Value | Measurement Conditions |
|---|---|---|
| Molecular Weight | 218.22 g/mol | Standard conditions |
| Flash Point | 187.8±20.9 °C | Atmospheric pressure |
| Boiling Point | 386.8±17.0 °C | 760 mmHg |
| Density | 1.3±0.1 g/cm³ | Room temperature |
| Physical Form | Powder | Standard conditions |
| Purity Range | 95-97% | Commercial specifications |
Properties
IUPAC Name |
3-(4-fluoronaphthalen-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h1-5,7H,6,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQMDWQIOFQHLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Fluoronaphthalen-1-yl)propanoic acid, also referred to as FNP, is a carboxylic acid derivative characterized by its unique fluoronaphthalene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular structure of this compound includes a propanoic acid backbone attached to a 4-fluoronaphthyl group. The presence of the fluorine atom enhances the compound's lipophilicity, which can influence its interactions with biological targets. The chemical formula is represented as C14H13F O2.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 232.25 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP (Partition Coefficient) | Estimated to be >3 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts acylation or similar methodologies that ensure high yield and purity. While specific detailed methods were not extensively covered in the literature, the synthesis generally requires controlled reaction conditions.
Biological Activities
This compound has been investigated for various biological properties, including:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of fluoronaphthalene have shown inhibitory effects on cancer cell lines.
- Enzyme Inhibition : Research indicates that modifications in the naphthalene ring can lead to varying degrees of inhibition against certain enzymes. For example, studies have shown that substituents on the naphthalene ring can modulate the activity against malate dehydrogenase (MDH), with IC50 values indicating varying potency depending on the structural modifications made .
Table 2: Summary of Biological Activity Findings
Case Studies and Research Findings
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Antitumor Studies : A study exploring the structure-activity relationship (SAR) of naphthalene derivatives indicated that introducing electron-withdrawing groups, such as fluorine, could enhance antitumor properties. The compound exhibited promising results in vitro against various cancer cell lines but required further investigation for in vivo efficacy .
- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that fluoronaphthalene derivatives could serve as effective inhibitors for metabolic enzymes involved in drug metabolism. This suggests potential applications in drug design where modulation of metabolic pathways is desirable .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption characteristics due to its lipophilic nature, which may facilitate better membrane permeability compared to less complex structures.
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
Building Block for Drug Development
3-(4-Fluoronaphthalen-1-yl)propanoic acid serves as an important building block in the synthesis of pharmaceuticals. Its structural features allow for the modification and development of novel compounds with enhanced biological activity. For instance, derivatives of this compound are being investigated for their potential as enzyme inhibitors and receptor modulators, which are critical in drug design .
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that these derivatives can inhibit the growth of breast cancer cells (e.g., MCF-7) with IC50 values ranging from 10 to 20 µM. The mechanism of action often involves the inhibition of specific kinases, such as ERK and AKT pathways, which are crucial for cell proliferation and survival.
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that certain derivatives can inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics .
Neuroprotective Effects
Some derivatives of this compound have shown neuroprotective properties in preclinical models. These compounds may protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential for treating neurodegenerative diseases.
Material Science Applications
Organic Electronics
In material science, this compound is explored for its potential use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. Its unique electronic properties make it a suitable candidate for enhancing the performance and efficiency of these devices .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Building block for drug synthesis; potential anticancer agents; enzyme inhibitors |
| Biological Activity | Antimicrobial properties; neuroprotective effects against oxidative stress |
| Material Science | Applications in OLEDs and dye-sensitized solar cells; enhancement of electronic properties |
Comparison with Similar Compounds
Examples :
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid
- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid
Structural Differences :
- Aromatic System: Chlorinated derivatives feature a monoaromatic phenyl ring, whereas the target compound has a fused bicyclic naphthalene system.
- Substituents : Chlorine and hydroxyl groups in analogs vs. fluorine in the target compound.
Functional Implications :
- Antimicrobial Activity : Chlorinated derivatives exhibit selective activity against Escherichia coli and Staphylococcus aureus . Fluorine’s smaller atomic radius and higher electronegativity may enhance membrane penetration and target binding in the fluoronaphthalenyl analog.
- Acidity : Fluorine’s electron-withdrawing effect likely increases the carboxylic acid’s acidity compared to chlorine-containing analogs.
Table 1: Antimicrobial Activity Comparison
3-(Methylthio)propanoic Acid Esters
Examples :
- 3-(Methylthio)propanoic acid methyl ester
- 3-(Methylthio)propanoic acid ethyl ester
Structural Differences :
- Functional Group : Esters vs. free carboxylic acid in the target compound.
- Substituents : Methylthio (-SCH₃) group vs. fluoronaphthalene.
Functional Implications :
- Volatility : The ester derivatives are volatile aroma compounds in pineapples, with concentrations up to 622.49 µg·kg⁻¹ . The carboxylic acid form in the target compound is less volatile, favoring solid-state stability.
- Biological Role : Esters contribute to flavor, while the free acid form may enhance antimicrobial or pharmacological activity.
Table 2: Physicochemical Properties
Decahydronaphthalene-Linked Propanoic Acid Derivatives
Example :
- 3-(2,6-Dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)propanoic acid
Structural Differences :
- Saturation : Decahydronaphthalene (fully saturated) vs. aromatic naphthalene in the target compound.
Functional Implications :
- Lipophilicity : The saturated system may reduce π-π stacking interactions compared to the aromatic naphthalene, affecting solubility and biological target binding .
- Bioactivity : The saturated derivative is a component of lipid-lowering agents, suggesting the fluoronaphthalene analog could have distinct pharmacological applications.
Amino- and Nitro-Substituted Propanoic Acids
Examples :
- 3-((4-Hydroxyphenyl)amino)propanoic acid
- 3-(4-Hydroxy-3-nitrophenyl)propanoic acid
Structural Differences :
- Substituents: Amino (-NH₂) and nitro (-NO₂) groups vs. fluorine.
Functional Implications :
- The amino group introduces hydrogen-bonding capacity, enhancing solubility .
- Safety Profile : Nitro derivatives require stringent handling precautions (e.g., eye protection, ventilation) due to reactivity , whereas fluorine’s stability may reduce toxicity risks.
Key Research Findings and Implications
- Antimicrobial Potential: Fluorine’s electronegativity and the naphthalene system may synergize to improve antimicrobial efficacy compared to chlorinated phenylpropanoic acids .
- Structural Stability: The fused aromatic system likely enhances thermal stability, with a predicted melting point range of 80–90°C, similar to 3-(4-Hydroxy-3-nitrophenyl)propanoic acid .
- Pharmacological Applications : Analogous to decahydronaphthalene derivatives in lipid regulation , the fluoronaphthalene compound may serve as a scaffold for cardiovascular or anti-inflammatory drugs.
Preparation Methods
Fluorination of Naphthalene Ring
- Electrophilic Fluorination:
The fluorine atom is introduced into the naphthalene ring using electrophilic fluorinating agents such as Selectfluor. This reagent selectively fluorinated the 4-position of naphthalene derivatives under mild conditions, preserving the aromatic system integrity.- Reaction conditions: Typically carried out in acetonitrile or other polar solvents at room temperature or slightly elevated temperatures.
- Outcome: High regioselectivity for the 4-position fluorination with good yields.
Attachment of the Propanoic Acid Side Chain
Side Chain Introduction via Aldehyde Intermediate:
A common synthetic route involves the formation of 4-fluoronaphthalen-1-yl aldehyde as an intermediate. This aldehyde undergoes condensation with appropriate nucleophiles or enolate equivalents to form the propanoic acid side chain.- Example: Condensation with malonate esters or glycine equivalents followed by hydrolysis and decarboxylation steps.
- Conditions: Base-mediated reactions (e.g., sodium hydride or lithium diisopropylamide) in polar aprotic solvents such as tetrahydrofuran (THF).
- Purification: Hydrolysis under controlled pH (e.g., LiOH in THF/water) yields the free acid.
Enantioselective Synthesis for Chiral Derivatives:
For stereochemically defined analogs such as (3S)-3-amino-3-(4-fluoronaphthalen-1-yl)propanoic acid, chiral auxiliaries or catalysts (e.g., Schöllkopf bis-lactam) are employed during condensation to induce stereoselectivity.- Purification: Preparative chiral HPLC or recrystallization to achieve high enantiomeric excess (>98%).
- Verification: Stereochemistry confirmed by X-ray crystallography and optical rotation measurements.
Industrial and Large-Scale Synthesis Considerations
- Continuous Flow Reactors:
Industrial-scale production benefits from continuous flow chemistry to improve reaction control, scalability, and safety, especially for fluorination steps. - Optimization of Reaction Parameters:
Temperature, pressure, solvent choice, and reagent stoichiometry are optimized to maximize yield and purity. - Automated Synthesis Platforms:
Automated platforms facilitate multistep synthesis, including protection/deprotection sequences and purification, reducing manual intervention and variability.
Summary of Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Fluorination of naphthalene | Selectfluor, acetonitrile, RT to 50°C | High regioselectivity at 4-position |
| Formation of aldehyde | Oxidation of methylated naphthalene | Using PCC or similar oxidants |
| Side chain condensation | Malonate ester or glycine equivalent, base (NaH, LDA), THF | Enantioselective catalysts for chiral synthesis |
| Hydrolysis to acid | LiOH in THF/water, controlled pH | Yields free propanoic acid |
| Purification | Preparative HPLC, recrystallization | Achieves >98% purity and enantiomeric excess |
Chemical Reaction Analysis
- Oxidation:
Potassium permanganate or chromium trioxide can oxidize intermediates to carboxylic acids. - Reduction:
Lithium aluminum hydride or sodium borohydride reduce ketones or esters formed during synthesis. - Substitution:
The fluorine atom can be substituted via nucleophilic aromatic substitution under strong nucleophilic conditions, although this is generally avoided to retain fluorine functionality.
Data Table of Key Properties Relevant to Preparation
| Parameter | Value / Description |
|---|---|
| Molecular Formula | C13H12FO2 |
| Molecular Weight | 233.24 g/mol |
| Fluorination Agent | Selectfluor |
| Typical Solvent for Fluorination | Acetonitrile |
| Base for Side Chain Introduction | Sodium hydride (NaH), Lithium diisopropylamide (LDA) |
| Hydrolysis Agent | Lithium hydroxide (LiOH) |
| Purification Techniques | Preparative HPLC, recrystallization |
| Enantiomeric Excess (for chiral synthesis) | >98% |
| Typical Reaction Temperature | 0–50°C |
| Reaction Time | Several hours to overnight |
Research Findings and Notes
- The presence of fluorine at the 4-position enhances the compound’s metabolic stability and bioavailability, making the fluorination step critical.
- Enantioselective synthesis methods are well-established for amino acid derivatives but less commonly reported for the non-amino acid 3-(4-fluoronaphthalen-1-yl)propanoic acid; however, similar strategies apply.
- Continuous flow synthesis improves safety and scalability for fluorination reactions, which can be highly exothermic.
- Purity and stereochemical integrity are confirmed by NMR, HRMS, IR spectroscopy, and chiral chromatographic methods.
The preparation of this compound involves a multi-step synthetic process centered on selective fluorination of the naphthalene ring followed by the introduction of the propanoic acid side chain through condensation and hydrolysis reactions. Advances in fluorination chemistry, enantioselective synthesis, and continuous flow methodologies have significantly improved the efficiency, yield, and purity of this compound. These preparation methods support its wide application in medicinal chemistry and organic synthesis.
This article synthesizes authoritative information from diverse scientific sources, emphasizing the preparation methods of this compound with detailed reaction conditions, reagents, and purification strategies. The data tables and analysis provide a comprehensive resource for researchers and industrial chemists working with this compound.
Q & A
Q. What synthetic methodologies are validated for 3-(4-Fluoronaphthalen-1-yl)propanoic acid, and how can reaction yields be optimized?
Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the fluoronaphthalene moiety, followed by oxidation or hydrolysis to form the propanoic acid group. For fluorinated naphthalene derivatives, palladium catalysis (e.g., Pd(PPh₃)₄, 2–5 mol%) under inert atmospheres (N₂/Ar) at 80–100°C optimizes coupling efficiency . Post-synthetic hydrolysis using 6M HCl under reflux (4–6 hours) ensures complete conversion to the carboxylic acid . Yield optimization requires rigorous moisture exclusion and stoichiometric control of boronic acid reagents.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
A multi-technique approach is essential:
- ¹H/¹³C/¹⁹F NMR : Confirms aromatic fluorine placement (δ ~-115 ppm for ¹⁹F) and propanoic acid protons (δ 2.5–3.0 ppm for CH₂) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₁₃H₁₁FO₂).
- X-ray Crystallography : Resolves stereochemistry and bond lengths (e.g., C–F bond ~1.35 Å in fluorinated naphthalenes) .
- HPLC-PDA : Ensures ≥95% purity (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Q. What in vitro assays are recommended for preliminary biological evaluation?
- Anti-inflammatory Activity : Cyclooxygenase (COX-1/COX-2) inhibition assays using UV-Vis spectroscopy to monitor prostaglandin E₂ suppression .
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values.
Advanced Research Questions
Q. How can researchers address low synthetic yields in fluoronaphthalene coupling steps?
Yield improvements focus on:
- Catalyst Screening : Testing Pd(OAc)₂ with bidentate ligands (e.g., XPhos) for enhanced stability.
- Solvent Optimization : Replacing THF with toluene/DMF mixtures to reduce side reactions.
- Microwave-Assisted Synthesis : Reducing reaction time (30 minutes vs. 24 hours) while maintaining >80% yield .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure intermediates.
Q. How do structural variations (e.g., fluorine position, naphthalene substitution) influence bioactivity?
- Electron-Withdrawing Effects : 4-Fluoro substitution on naphthalene enhances metabolic stability compared to 2-fluoro analogs (e.g., 20% longer plasma half-life in rodent models) .
- Propanoic Acid Modifications : Ester prodrugs (e.g., ethyl ester) improve oral bioavailability (AUC increased by 2.5-fold in pharmacokinetic studies) .
- Comparative SAR : Fluorine at the 4-position increases COX-2 selectivity (SI = 15.2) versus non-fluorinated analogs (SI = 3.8) .
Q. How should discrepancies in reported enzyme inhibition data be resolved?
- Assay Standardization : Control pH (7.4), temperature (37°C), and cofactor concentrations (e.g., heme for COX assays).
- Meta-Analysis : Cross-reference IC₅₀ values with logP (1.8–2.5 for optimal membrane permeability) and pKa (4.2–4.5 for carboxylic acid ionization) from PubChem .
- Molecular Dynamics Simulations : Predict binding modes using AutoDock Vina to explain potency variations (e.g., ΔG = -9.2 kcal/mol for COX-2 vs. -7.1 kcal/mol for COX-1) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
